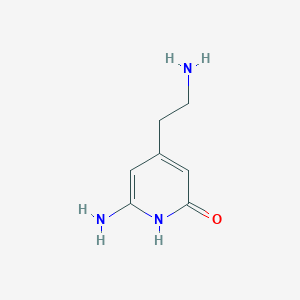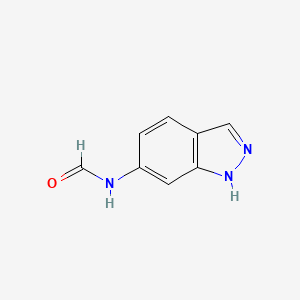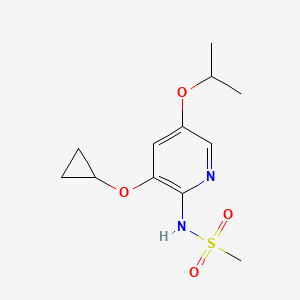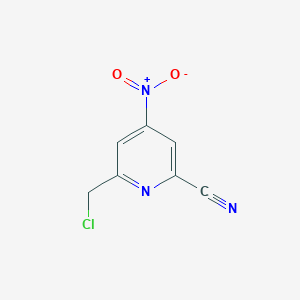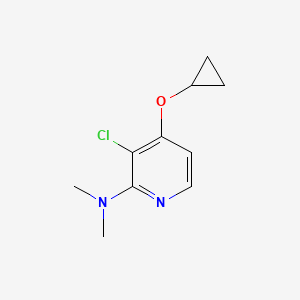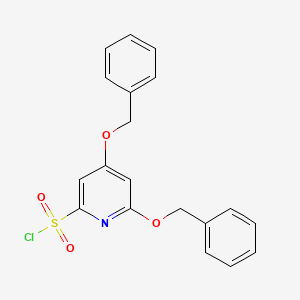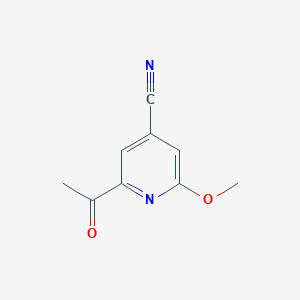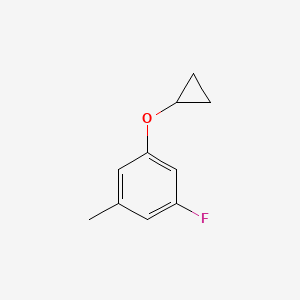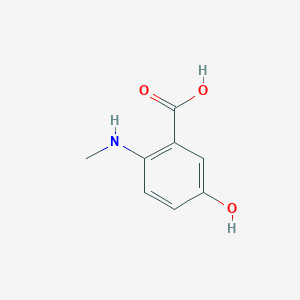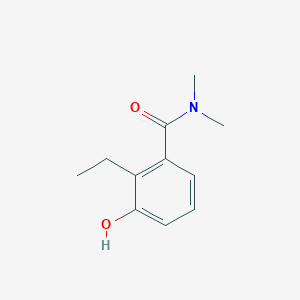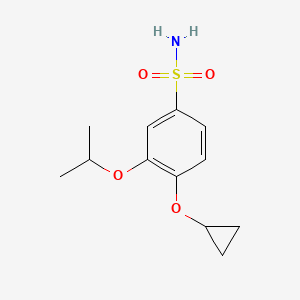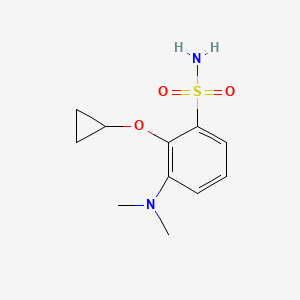
2-Cyclopropoxy-3-(dimethylamino)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-3-(dimethylamino)benzenesulfonamide is an organic compound with the molecular formula C11H16N2O3S and a molecular weight of 256.32 g/mol . This compound belongs to the class of benzenesulfonamides, which are known for their diverse pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-3-(dimethylamino)benzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 2-cyclopropoxybenzenesulfonyl chloride with dimethylamine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropoxy-3-(dimethylamino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Applications De Recherche Scientifique
2-Cyclopropoxy-3-(dimethylamino)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Cyclopropoxy-3-(dimethylamino)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of carbonic anhydrase IX, an enzyme involved in regulating pH in tumor cells. By inhibiting this enzyme, the compound can disrupt the tumor microenvironment, leading to reduced tumor growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide: Another benzenesulfonamide derivative with anticancer properties.
Sulfamethazine: A sulfonamide drug used in veterinary medicine.
Sulfadiazine: A sulfonamide drug used in combination with pyrimethamine to treat toxoplasmosis.
Propriétés
Formule moléculaire |
C11H16N2O3S |
|---|---|
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
2-cyclopropyloxy-3-(dimethylamino)benzenesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-13(2)9-4-3-5-10(17(12,14)15)11(9)16-8-6-7-8/h3-5,8H,6-7H2,1-2H3,(H2,12,14,15) |
Clé InChI |
AFOQBCFSPJXZAU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C(=CC=C1)S(=O)(=O)N)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


